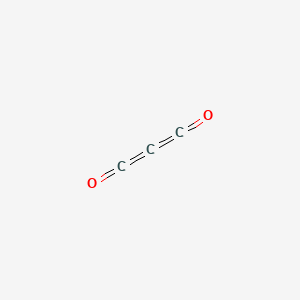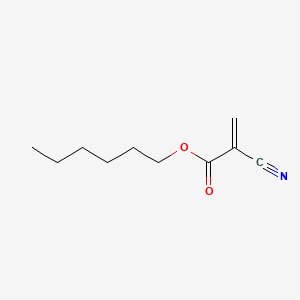
Carbon suboxide
Vue d'ensemble
Description
Carbon suboxide, also known as tricarbon dioxide, is an organic compound with the chemical formula O=C=C=C=O. It is a member of the linear oxocarbons series, which also includes carbon dioxide and pentacarbon dioxide. Discovered in 1873 by Benjamin Brodie, this compound is characterized by its four cumulative double bonds, making it a cumulene. This compound is typically described as an oily liquid or gas at room temperature with a strong, pungent odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carbon suboxide can be synthesized by warming a dry mixture of phosphorus pentoxide and malonic acid or its esters. This reaction can be considered as the anhydride of malonic anhydride .
Industrial Production Methods: While there is no large-scale industrial production method for this compound due to its instability, it can be produced in small amounts during biochemical processes that normally produce carbon monoxide, such as heme oxidation by heme oxygenase-1 .
Types of Reactions:
Polymerization: this compound polymerizes spontaneously to form a red, yellow, or black solid.
Hydrolysis: It reacts slowly with water to form malonic acid.
Reactions with Nucleophiles: this compound reacts rapidly with stronger nucleophiles such as amines.
Common Reagents and Conditions:
Phosphorus Pentoxide: Used in the synthesis of this compound from malonic acid.
Amines: React with this compound to form various products.
Major Products Formed:
Malonic Acid: Formed from the hydrolysis of this compound.
Polymeric Forms: Formed from the spontaneous polymerization of this compound.
Applications De Recherche Scientifique
Carbon suboxide has several applications in scientific research:
Chemical Synthesis: It is used as a 1,3-dipole in reactions with alkenes to form 1,3-cyclopentadiones.
Dye Industry: It is used as an auxiliary to improve the dye affinity of furs.
Atmospheric Chemistry: this compound has been detected in ambient air samples and has the potential to be a noxious pollutant and oxidant precursor.
Mécanisme D'action
The mechanism of action of carbon suboxide involves its ability to polymerize and react with nucleophiles. The compound’s structure, with its four cumulative double bonds, allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of malonic acid through hydrolysis and the formation of polymeric structures through spontaneous polymerization .
Comparaison Avec Des Composés Similaires
Carbon Dioxide (CO2): A linear oxocarbon with the formula O=C=O.
Pentacarbon Dioxide (C5O2): Another member of the linear oxocarbons series.
Carbon Subsulfide (C3S2): An organic sulfur-containing compound with the structure S=C=C=C=S.
Uniqueness of Carbon Suboxide: this compound is unique due to its four cumulative double bonds, making it a cumulene. This structure allows it to undergo polymerization and react with nucleophiles, distinguishing it from other similar compounds like carbon dioxide and carbon subsulfide .
Propriétés
InChI |
InChI=1S/C3O2/c4-2-1-3-5 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEVIACKFGQMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C=O)=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26375-16-6 | |
| Record name | 1,2-Propadiene-1,3-dione, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70198443 | |
| Record name | Carbon suboxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-64-3 | |
| Record name | 1,2-Propadiene-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbon suboxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbon suboxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBON SUBOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M2M4H5WEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)








